Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Description

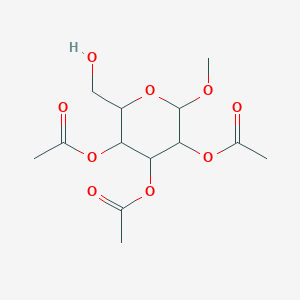

Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside (CAS: 18031-51-1) is a protected glycoside derivative of glucose, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, leaving the 6-position hydroxyl group free. Its molecular formula is C₁₃H₂₀O₉, with a molecular weight of 320.30 g/mol . This compound is synthesized via acetylation of methyl α-D-glucopyranoside using acetic anhydride, often in the presence of catalysts like boron trifluoride etherate . It serves as a critical intermediate in carbohydrate chemistry, particularly in glycosylation reactions and the synthesis of oligosaccharides. Its acetyl groups enhance solubility in organic solvents and protect reactive hydroxyl groups during chemical transformations .

Properties

IUPAC Name |

[4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVFJYUDIWPVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323272 | |

| Record name | Methyl 2,3,4-tri-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7468-47-5 | |

| Record name | NSC403470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4-tri-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can be synthesized through the acetylation of methyl alpha-D-glucopyranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Methyl alpha-D-glucopyranoside.

Oxidation: Carboxylic acids or aldehydes.

Substitution: Derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of methyl 2,3,4-triacetate-alpha-D-glucopyranoside and its derivatives. A study synthesized several methyl α-D-glucopyranoside derivatives, demonstrating notable antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values ranged from 0.75 µg/mL to 1.50 µg/mL against various pathogens, indicating strong antimicrobial potential .

Anticancer Activity

The compound has shown promise in cancer research as well. In vitro tests revealed that certain derivatives inhibited the proliferation of Ehrlich ascites carcinoma (EAC) cells by approximately 10.36%, with an IC50 value of 2602.23 μg/mL in the MTT assay . This suggests potential for developing new anticancer agents based on its structure.

Biochemical Applications

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, docking studies indicated that certain derivatives could effectively bind to target proteins involved in metabolic regulation, which could be leveraged for therapeutic interventions .

Bioavailability and Pharmacokinetics

Studies utilizing POM (Petra/Osiris/Molinspiration) bioinformatics tools assessed the pharmacokinetic properties of methyl α-D-glucopyranoside derivatives. Results indicated favorable bioavailability profiles and low toxicity levels, making them suitable candidates for further development in drug formulation .

Material Science Applications

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing various glycosylated materials used in nanotechnology and material science. Its derivatives can be modified to create functional materials with specific properties for applications in drug delivery systems and biomaterials .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2,3,4-triacetate-alpha-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be hydrolyzed by esterases, releasing the parent glucopyranoside, which can then participate in various metabolic pathways. The compound’s molecular targets include enzymes involved in carbohydrate metabolism and transport proteins .

Comparison with Similar Compounds

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

- Structure : Acetylated at positions 2, 3, 4, and 6.

- Molecular Formula : C₁₅H₂₂O₁₀; Molecular Weight : 362.33 g/mol .

- Key Differences :

- The additional acetyl group at position 6 increases hydrophobicity compared to the triacetylated form.

- Reactivity: The fully acetylated structure is more resistant to hydrolysis but less selective in further derivatization.

- Applications : Used in NMR studies for structural elucidation (e.g., δ 5.44 ppm for H-3 in CDCl₃) .

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside

Ethyl α-D-glucopyranoside

Sucrose Diacetate Hexaisobutyrate

Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside

- Structure : Methyl ethers at all hydroxyl positions.

- Molecular Formula : C₁₁H₂₂O₆; Molecular Weight : 274.28 g/mol .

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Properties of Acetylated Glucopyranosides

Biological Activity

Methyl 2,3,4-triacetate-α-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : CHO

- CAS Number : 7432-72-6

- Molecular Weight : 320.29 g/mol

This compound is characterized by three acetyl groups attached to the glucopyranoside structure, which may influence its solubility and bioactivity.

Antioxidant Properties

Recent studies have indicated that methyl glycosides exhibit significant antioxidant properties. The presence of acetyl groups in methyl 2,3,4-triacetate-α-D-glucopyranoside enhances its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

The neuroprotective effects of methyl 2,3,4-triacetate-α-D-glucopyranoside have been investigated in various models. It has been suggested that this compound may play a role in protecting against neurodegenerative diseases by enhancing neuronal survival and function.

- Mechanism : The compound may inhibit neuroinflammatory pathways and modulate oxidative stress responses.

Synthesis and Derivatives

The synthesis of methyl 2,3,4-triacetate-α-D-glucopyranoside has been reported through various chemical methods. Its derivatives are also being explored for enhanced biological activities.

| Derivative | Biological Activity |

|---|---|

| Methyl α-D-glucopyranoside | Used as a substrate in various biochemical assays. |

| Triacetyl derivatives | Showed improved solubility and bioavailability in pharmacological studies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.